

Application Notes and Protocols for In Vivo Efficacy Testing of Sanfetrinem

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Compound of Interest		
Compound Name:	Sanfetrinem	
Cat. No.:	B15579135	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanfetrinem is a tricyclic β-lactam antibiotic belonging to the trinem class. Its prodrug, **Sanfetrinem** cilexetil, is orally bioavailable and demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for establishing murine models of systemic and respiratory infections to evaluate the in vivo efficacy of **Sanfetrinem**. The described models include a Staphylococcus aureus sepsis model, a Streptococcus pneumoniae respiratory tract infection model, and a specialized Mycobacterium tuberculosis respiratory infection model. These models are crucial for preclinical assessment of **Sanfetrinem**'s pharmacokinetic and pharmacodynamic properties and its therapeutic potential.

Data Presentation

Table 1: In Vitro Susceptibility of Bacterial Strains to Sanfetrinem



Bacterial Species	Strain	MIC90 (μg/mL)	Reference
Staphylococcus aureus	Methicillin-Susceptible	0.06	[1]
Streptococcus pyogenes	-	0.008	[1]
Streptococcus pneumoniae	-	0.125	[1]
Mycobacterium tuberculosis	H37Rv	1.5 (in 7H9 broth)	[1]
Mycobacterium tuberculosis	Clinical Isolates (MDR/XDR)	1-4	[2]

Table 2: In Vivo Efficacy of Sanfetrinem Cilexetil in

Murine Sepsis Model

Pathogen	Strain	ED50 (mg/kg)	Comparator ED50 (mg/kg)	Reference
Staphylococcus aureus	Smith	0.09	Cefdinir: 0.88, Amoxicillin: 10.1	[3]
Staphylococcus aureus	5 (β-lactamase producing)	0.71	Cefdinir: 3.28, Amoxicillin: 1.28	[3]
Streptococcus pyogenes	-	0.08	Cefdinir: 0.53, Amoxicillin: 0.17	[3]
Escherichia coli	C11	0.28	Cefdinir: 1.74	[3]
Escherichia coli	311 (β- lactamase producing)	0.66	Cefdinir: 1.45	[3]

Table 3: Pharmacokinetic Parameters of Sanfetrinem in Mice After a Single 10 mg/kg Oral Dose of Sanfetrinem



Cilexetil

Parameter	Plasma	Lungs	Reference
Cmax (µg/mL)	7.60	1.94	[3]
Tmax (h)	0.25	-	[3]
AUC (μg·h/mL)	-	-	
T1/2 (h)	-	-	-

Experimental Protocols Protocol 1: Murine Sepsis Model for Staphylococcus aureus

This protocol details the induction of a systemic infection (sepsis) in mice to evaluate the protective efficacy of **Sanfetrinem** cilexetil.

Materials:

- Staphylococcus aureus strain (e.g., Smith, or a clinical isolate)
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Saline containing 5% mucin
- Male ICR mice (18-22 g)
- Sanfetrinem cilexetil
- Vehicle for oral administration (e.g., 0.5% metholose)
- Syringes and needles for injection and oral gavage

Procedure:

Inoculum Preparation:



- Culture S. aureus on TSA plates overnight at 37°C.
- Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.
- Wash the bacterial cells with saline and resuspend in saline with 5% mucin to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be determined in preliminary studies to induce mortality in untreated mice within 3 days.

Infection:

Inject mice intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

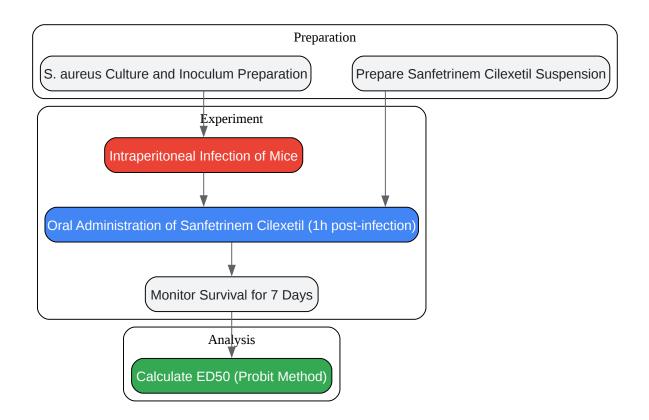
Treatment:

- Prepare a suspension of **Sanfetrinem** cilexetil in the vehicle at various concentrations.
- One hour after infection, administer a single oral dose of Sanfetrinem cilexetil or vehicle to groups of mice (n=10 per group).

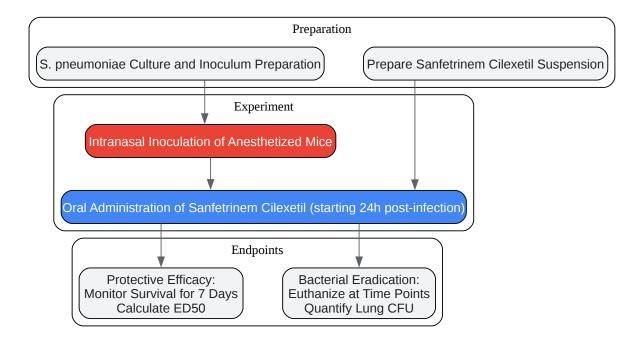
• Monitoring and Endpoint:

- Monitor the survival of the mice for 7 days.
- Calculate the 50% effective dose (ED50) using the Probit method.[4]

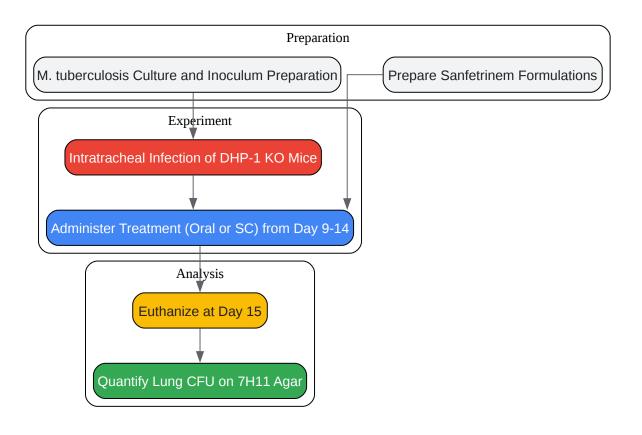












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